D-Heptamannuronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

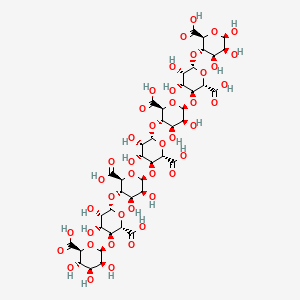

Structure

2D Structure

Properties

Molecular Formula |

C42H58O43 |

|---|---|

Molecular Weight |

1250.9 g/mol |

IUPAC Name |

(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C42H58O43/c43-1-2(44)22(29(58)59)80-37(10(1)52)75-17-4(46)12(54)39(82-24(17)31(62)63)77-19-6(48)14(56)41(84-26(19)33(66)67)79-21-8(50)15(57)42(85-28(21)35(70)71)78-20-7(49)13(55)40(83-27(20)34(68)69)76-18-5(47)11(53)38(81-25(18)32(64)65)74-16-3(45)9(51)36(72)73-23(16)30(60)61/h1-28,36-57,72H,(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)/t1-,2-,3+,4+,5+,6+,7+,8+,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,36+,37+,38+,39+,40+,41+,42+/m0/s1 |

InChI Key |

GXPCMELWUBXVLD-JFCDRGONSA-N |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@@H]4C(=O)O)O[C@H]5[C@@H]([C@@H]([C@@H](O[C@@H]5C(=O)O)O[C@H]6[C@@H]([C@@H]([C@@H](O[C@@H]6C(=O)O)O[C@H]7[C@@H]([C@@H]([C@@H](O[C@@H]7C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |

Canonical SMILES |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(C(C(OC5C(=O)O)OC6C(C(C(OC6C(=O)O)OC7C(C(C(OC7C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to D-Heptamannuronic Acid for Researchers and Drug Development Professionals

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Heptamannuronic acid is a linear oligosaccharide composed of seven β-(1→4)-linked D-mannuronic acid residues. This oligomer, a constituent of alginate from marine brown algae and certain bacteria, is gaining significant attention within the scientific community for its immunomodulatory and neuroprotective properties. Research indicates that mannuronate oligosaccharides (MOS), including the heptameric form, can modulate cellular signaling pathways, primarily through interaction with Toll-like receptor 4 (TLR4). This technical guide provides a comprehensive overview of the structure of this compound, methodologies for its synthesis and analysis, and its known biological functions, with a focus on its interaction with cellular signaling cascades.

The Core Structure of this compound

This compound is not a monolithic seven-carbon sugar acid, but rather a homooligomer consisting of seven D-mannuronic acid units. The constituent monomers are linked by β-(1→4) glycosidic bonds.

The repeating monosaccharide unit, D-mannuronic acid, is a uronic acid derived from the C6 oxidation of D-mannose. In the pyranose form, it adopts a 4C1 chair conformation. The β-configuration of the anomeric carbon (C1) and its linkage to the hydroxyl group at the C4 position of the adjacent monomer results in a linear polysaccharide chain.

The overall structure can be represented as: (β-D-Mannuronic acid)-(1→4)-(β-D-Mannuronic acid)-(1→4)-(β-D-Mannuronic acid)-(1→4)-(β-D-Mannuronic acid)-(1→4)-(β-D-Mannuronic acid)-(1→4)-(β-D-Mannuronic acid)-(1→4)-(β-D-Mannuronic acid)

Visualization of the Monomeric Unit and Linkage

Caption: β-(1→4) linkage between two D-mannuronic acid units.

Quantitative Structural Data

| Parameter | Typical Value Range | Notes |

| Glycosidic Bond Length (C1-O4') | 1.41 - 1.43 Å | The length of the covalent bond between the anomeric carbon of one residue and the oxygen of the hydroxyl group of the next. |

| Glycosidic Bond Length (O4'-C4') | 1.42 - 1.44 Å | The length of the covalent bond between the glycosidic oxygen and the carbon of the adjacent residue. |

| Glycosidic Angle (Φ) | 115° - 117° | The torsion angle defined by O5-C1-O4'-C4'. |

| Glycosidic Angle (Ψ) | 110° - 115° | The torsion angle defined by C1-O4'-C4'-C5'. |

Note: These values are estimations based on related structures and may vary depending on the specific conformation and environment of the this compound molecule.

Experimental Protocols

The preparation and analysis of this compound and other mannuronate oligosaccharides (MOS) involve a combination of chemical and enzymatic methods for synthesis/degradation and sophisticated analytical techniques for characterization.

Synthesis and Preparation of Mannuronate Oligosaccharides

The chemical synthesis of β-mannuronic acid oligomers is a complex process due to the stereochemical challenges of forming the β-(1→4) linkage. A common strategy involves a multi-step process:

-

Preparation of a Protected Mannose Donor: D-mannose is chemically modified with protecting groups to prevent unwanted side reactions. A key step is the introduction of a 4,6-O-benzylidene acetal, which helps to favor the formation of the β-glycosidic bond.

-

Glycosylation: The protected mannose donor is reacted with a protected mannose acceptor in the presence of a promoter to form the disaccharide. This step is repeated iteratively to build the desired oligomer length.

-

Oxidation: The primary alcohol at the C6 position of each mannose residue is selectively oxidized to a carboxylic acid to form the mannuronic acid residues. This is often achieved using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant.

-

Deprotection: All protecting groups are removed to yield the final oligosaccharide.

A more common method for obtaining MOS is the controlled depolymerization of alginate, a naturally occurring polysaccharide rich in mannuronic acid.

Protocol Outline for Acid Hydrolysis:

-

Dissolution: A solution of sodium alginate is prepared in deionized water.

-

Acidification: The pH of the solution is adjusted to a specific acidic value (e.g., pH 3-5) using an acid such as hydrochloric acid.

-

Hydrolysis: The solution is heated (e.g., 80-100°C) for a defined period. The duration of heating controls the average molecular weight of the resulting oligosaccharides.

-

Neutralization and Purification: The reaction is stopped by neutralization. The resulting mixture of oligosaccharides is then purified and fractionated based on size, often using size-exclusion chromatography.

Caption: Acid hydrolysis workflow for MOS production.

Analytical Characterization

NMR is a powerful tool for the structural elucidation of oligosaccharides.

General Protocol for 1D and 2D NMR Analysis:

-

Sample Preparation: The purified oligosaccharide sample is lyophilized and dissolved in deuterium oxide (D₂O).

-

Data Acquisition: 1D ¹H and ¹³C NMR spectra, as well as 2D experiments such as COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are acquired on a high-field NMR spectrometer.

-

Spectral Analysis:

-

The anomeric proton signals in the ¹H spectrum (typically between 4.5 and 5.5 ppm) are used to determine the number of sugar residues and their anomeric configuration (α or β).

-

COSY and TOCSY spectra are used to assign the proton resonances within each sugar residue.

-

HSQC spectra correlate the proton signals with their directly attached carbon atoms.

-

HMBC spectra reveal long-range correlations between protons and carbons, which are crucial for determining the linkage positions between the monosaccharide units.

-

MS is used to determine the molecular weight of the oligosaccharide and to confirm its sequence.

General Protocol for Electrospray Ionization (ESI) MS:

-

Sample Preparation: The oligosaccharide is dissolved in a suitable solvent, typically a mixture of water and a volatile organic solvent like acetonitrile or methanol.

-

Infusion: The sample solution is infused into the ESI source of the mass spectrometer.

-

Ionization: A high voltage is applied to the solution, causing it to form a fine spray of charged droplets. As the solvent evaporates, charged oligosaccharide ions are released into the gas phase.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.

-

Tandem MS (MS/MS): To confirm the sequence, ions of a specific m/z are selected and fragmented. The fragmentation pattern provides information about the sequence of the monosaccharide units.

Biological Function and Signaling Pathways

Mannuronate oligosaccharides, including this compound, have demonstrated a range of biological activities, with immunomodulation being a key area of research.

Interaction with Toll-like Receptor 4 (TLR4)

A primary mechanism of action for MOS is through the activation of Toll-like receptor 4 (TLR4), a pattern recognition receptor of the innate immune system.[1] This interaction triggers downstream signaling cascades that lead to the production of various cytokines and other inflammatory mediators.

The binding of MOS to the TLR4/MD2 complex initiates a signaling cascade that can proceed through two main branches: the MyD88-dependent and the TRIF-dependent pathways.

-

MyD88-dependent pathway: This pathway leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α and IL-6.

-

TRIF-dependent pathway: This pathway results in the activation of IRF3 and the production of type I interferons.

The activation of these pathways by MOS can have both pro-inflammatory and anti-inflammatory consequences, depending on the cellular context and the specific structure of the oligosaccharide.

Signaling Pathway Diagram

Caption: MOS-mediated activation of TLR4 signaling pathways.

Conclusion

This compound represents a well-defined oligosaccharide with significant potential in the fields of immunology and neurobiology. Its ability to modulate key signaling pathways, such as the TLR4 cascade, makes it a promising candidate for further investigation as a therapeutic agent. This guide provides a foundational understanding of its structure, synthesis, analysis, and biological function to aid researchers and drug development professionals in their ongoing and future work with this intriguing molecule. Further research is warranted to fully elucidate its structure-activity relationships and therapeutic potential.

References

The Architectural Blueprint of a Bacterial Glycan: A Technical Guide to D-Heptamannuronic Acid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell surface is a complex and dynamic interface, intricately decorated with a diverse array of glycans that are crucial for survival, pathogenesis, and interaction with the environment. Among these is the D-Heptamannuronic acid, a higher-order sugar that is a key component of the lipopolysaccharide (LPS) core in many Gram-negative bacteria and is also found in the S-layer glycoproteins of some Gram-positive bacteria. The biosynthesis of this heptose and its activated nucleotide sugar precursors is a vital metabolic pathway, making it an attractive target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in bacteria, with a focus on the core enzymatic machinery, quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biosynthetic Pathways

Bacteria have evolved two primary pathways for the synthesis of nucleotide-activated heptose precursors: the ADP-L-glycero-β-D-manno-heptose pathway, predominantly found in Gram-negative bacteria like Escherichia coli, and the GDP-D-glycero-α-D-manno-heptose pathway, characterized in Gram-positive bacteria such as Aneurinibacillus thermoaerophilus.

The ADP-L-glycero-β-D-manno-heptose Pathway in Gram-Negative Bacteria

This pathway converts sedoheptulose-7-phosphate into ADP-L-glycero-β-D-manno-heptose, a critical precursor for the inner core of LPS.[1][2] The enzymatic cascade involves four key enzymes: GmhA, HldE (a bifunctional enzyme), GmhB, and HldD.[1][2]

References

Natural Sources of D-Heptamannuronic Acid: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the natural sources, extraction, purification, and potential signaling pathways of D-Heptamannuronic acid, an alginate oligomer with significant therapeutic potential. The information presented herein is intended to support research and development efforts in fields such as pain management, neuroinflammation, and immunology.

Introduction to this compound

This compound is a homo-oligomer composed of seven β-D-mannuronic acid residues linked by 1,4-glycosidic bonds. It is a specific type of alginate oligosaccharide (AOS) derived from alginate, a major structural polysaccharide found in the cell walls of marine brown algae (Phaeophyceae) and as an exopolysaccharide in some Gram-negative bacteria.[1][2] Alginate is a linear copolymer of β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G).[3][4] The arrangement of these monomers can consist of homopolymeric blocks of M residues (M-blocks), homopolymeric blocks of G residues (G-blocks), and heteropolymeric blocks of alternating or randomly arranged M and G residues (MG-blocks).[5] this compound is therefore a specific M-block fragment. Its potential applications in the research of pain and vascular dementia are currently being explored.[2]

Natural Sources and Abundance

| Brown Algae Species | Total Alginate Yield (% of dry weight) | M/G Ratio | Reference(s) |

| Sargassum muticum | 11.14% - 25.62% | Highest during maximum vegetative growth | [5] |

| Laminaria digitata | ~60% of cell wall | 1.60 | [5] |

| Laminaria hyperborea | Not specified | 0.45 | [5] |

| Durvillea potatorum | Not specified | High M-content | [6] |

| Durvillea antarctica | Not specified | High M-content | [6] |

| Ascophyllum nodosum | Commercially significant | Varies | [6] |

| Fucus vesiculosus | Commercially significant | Varies | [6] |

Gram-negative bacteria, such as certain species of Pseudomonas and Azotobacter, are also known to produce alginate. However, brown algae are generally considered the most abundant and commercially viable source.

Experimental Protocols

The isolation of this compound is a multi-step process that involves the extraction of alginate from the source material, depolymerization of the alginate into oligosaccharides, and subsequent purification of the heptamer.

Extraction of Alginate from Brown Algae

This protocol is a generalized procedure based on common methods for alginate extraction.

Materials:

-

Dried and milled brown algae (e.g., Sargassum sp., Laminaria sp.)

-

Formaldehyde (0.4%)

-

Dilute acid (e.g., 0.1 M HCl)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 2%)

-

Ethanol

-

Deionized water

-

Centrifuge and appropriate tubes

-

Filtration apparatus

Procedure:

-

Pre-treatment: To fix phenolic compounds and preserve the algae, treat the dried, milled seaweed with a 0.4% formaldehyde solution.[6]

-

Acid Wash: Wash the treated seaweed with dilute acid to remove acid-soluble components, including viscous fucoglycans.[6] Centrifuge to collect the solid material.

-

Alkaline Extraction: Resuspend the acid-washed seaweed in a sodium carbonate solution and heat (e.g., at 50-60°C) with stirring for several hours to solubilize the alginate as sodium alginate.

-

Clarification: Centrifuge the mixture at high speed to remove the solid algal residue. Filter the supernatant to obtain a clear sodium alginate solution.

-

Precipitation: Add ethanol to the sodium alginate solution (typically 2-3 volumes) to precipitate the alginate.

-

Washing and Drying: Collect the precipitated sodium alginate, wash it with ethanol to remove impurities, and dry it to obtain a purified alginate powder.

Depolymerization of Alginate to Oligosaccharides

Alginate can be depolymerized into smaller oligosaccharides through enzymatic hydrolysis or controlled acid hydrolysis. Enzymatic hydrolysis is generally preferred as it offers greater specificity and milder reaction conditions.

Materials:

-

Purified sodium alginate

-

Alginate lyase (endo-type, specific for M-blocks if possible)

-

Appropriate buffer solution for the enzyme (e.g., Tris-HCl)

-

Heating block or water bath

-

Ultrafiltration system

Procedure:

-

Enzymatic Digestion: Dissolve the purified sodium alginate in the appropriate buffer at a specified concentration. Add the alginate lyase and incubate at its optimal temperature and pH. The progress of the reaction can be monitored by measuring the increase in absorbance at 235 nm, which is characteristic of the unsaturated bond formed at the non-reducing end of the oligosaccharides.[7]

-

Enzyme Inactivation: Once the desired degree of depolymerization is achieved, heat the solution (e.g., 100°C for 10 minutes) to inactivate the enzyme.[7]

-

Removal of Undigested Polysaccharides: Use ultrafiltration with an appropriate molecular weight cut-off membrane to separate the oligosaccharide mixture from any remaining high-molecular-weight alginate.

Purification of this compound

The mixture of alginate oligosaccharides can be separated based on their degree of polymerization using chromatographic techniques.

Materials:

-

Alginate oligosaccharide mixture

-

Gel filtration chromatography column (e.g., Bio-Gel P-4)[8]

-

Anion-exchange chromatography column (e.g., Q-Sepharose)[7]

-

Elution buffers (e.g., ammonium bicarbonate for gel filtration, sodium acetate gradient for anion exchange)

-

Fraction collector

-

Lyophilizer

-

Analytical systems for characterization (e.g., HPLC, Mass Spectrometry)

Procedure:

-

Gel Filtration Chromatography: Load the concentrated oligosaccharide mixture onto a gel filtration column equilibrated with the appropriate buffer. Elute the oligosaccharides with the same buffer. Fractions will separate based on size, with larger oligosaccharides eluting first. Collect fractions and monitor the elution profile (e.g., by UV absorbance at 235 nm).[8]

-

Anion-Exchange Chromatography: Pool the fractions from gel filtration that are likely to contain the heptamer. Load this mixture onto an anion-exchange column. Elute with a salt gradient (e.g., increasing concentration of sodium acetate). The oligosaccharides will separate based on their charge, which is proportional to their degree of polymerization.[7]

-

Desalting and Lyophilization: Desalt the purified fractions containing this compound (e.g., by dialysis or another round of gel filtration with a volatile buffer). Lyophilize the desalted fractions to obtain the purified this compound as a powder.

-

Characterization: Confirm the purity and identity of the this compound using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Signaling Pathways

Recent research has begun to elucidate the signaling pathways through which alginate oligosaccharides, including those of a size comparable to this compound, exert their biological effects. These pathways are primarily related to the modulation of immune and inflammatory responses.

Toll-Like Receptor (TLR)-Mediated Cytokine Production

Alginate oligosaccharides have been shown to stimulate innate immunity by interacting with Toll-like receptors (TLRs) on the surface of immune cells, such as macrophages.[1] Specifically, mannuronate-rich oligomers can induce the secretion of pro-inflammatory cytokines.[9]

Description of the Pathway: this compound, as an alginate oligosaccharide, is recognized by Toll-like receptors 2 and 4 (TLR2/TLR4) on the surface of macrophages.[1] This binding initiates a signaling cascade through the recruitment of the adaptor protein MyD88. This leads to the activation of IRAKs and TRAF6, which in turn activates the IKK complex. The IKK complex phosphorylates the inhibitory protein IκB, leading to its degradation and the release of the transcription factor NF-κB (p65/p50 subunit). Activated NF-κB then translocates to the nucleus, where it binds to the promoter regions of pro-inflammatory cytokine genes, such as TNF-α, IL-1β, and IL-6, leading to their transcription and subsequent secretion.[1][9]

Nrf2-Dependent Antioxidant Signaling in Pain and Inflammation

Alginate oligosaccharides have demonstrated therapeutic potential in a mouse model of gouty arthritis by ameliorating pain and inflammation.[10][11] This effect is mediated through the activation of the Nrf2 antioxidant pathway.

References

- 1. Structure-activity relationship of alginate oligosaccharides in the induction of cytokine production from RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mannuronic acid - Wikipedia [en.wikipedia.org]

- 4. Guluronic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. Induction of cytokine production from human monocytes stimulated with alginate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Well-defined alginate oligosaccharides ameliorate joint pain and inflammation in a mouse model of gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iasp-pain.org [iasp-pain.org]

An In-depth Technical Guide to the Physical and Chemical Properties of D-Heptamannuronic Acid

This technical guide provides a comprehensive overview of the core physical and chemical properties of D-Heptamannuronic acid, an alginate oligomer with potential therapeutic applications. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties

This compound is an oligosaccharide composed of seven D-mannuronic acid units. While specific experimental data for the heptamer is limited, its properties can be largely understood from the characteristics of its monomer, D-mannuronic acid, and general data for alginate oligosaccharides.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its constituent monomer, D-mannuronic acid.

Table 1: Physical and Chemical Properties of this compound and its Sodium Salt

| Property | This compound | This compound Heptasodium Salt | Source |

| Molecular Formula | C₄₂H₅₈O₄₃ | C₄₂H₅₁Na₇O₄₃ | [1][2] |

| Molecular Weight | 1250.88 g/mol | 1404.76 g/mol | [1][2] |

| Appearance | Solid | Powder | [3][4] |

| Solubility | - | Soluble in water | [4] |

| Boiling Point (Predicted) | - | 1670.0 ± 65.0 °C | [5] |

| Density (Predicted) | - | 2.12 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | - | 2.69 ± 0.70 | [5] |

Table 2: Physical and Chemical Properties of D-Mannuronic Acid (Monomer)

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₇ | [6][7] |

| Molecular Weight | 194.14 g/mol | [6][7] |

| Appearance | - | - |

| Solubility | - | - |

| pKa | ~3.0 (predicted for uronic acids in heparin) | [8][9] |

Experimental Protocols

Purification of Alginate Oligosaccharides by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the separation and purification of alginate oligosaccharides, which can be optimized for this compound.

Objective: To isolate and purify this compound from a mixture of alginate oligosaccharides.

Materials and Equipment:

-

Crude alginate oligosaccharide mixture

-

UltiMate 3000 HPLC system (or equivalent) with a PDA detector

-

Superdex 30 column (10 mm × 300 mm)

-

0.1 M NaCl solution (mobile phase)

-

0.22 µm filter

-

Tris-HCl buffer (50 mM, pH 7.0)

-

Sevag reagent (chloroform:n-butanol, 4:1 v/v)

-

Mannuronic acid oligosaccharide standards (dimer, trimer, tetramer, etc.)

Procedure:

-

Sample Preparation:

-

If starting from an enzymatic hydrolysate, stop the reaction by heating at 100°C for 10 minutes.

-

Remove proteins from the sample by treatment with the Sevag method.

-

Filter the sample through a 0.22 µm filter.

-

-

Chromatographic Conditions:

-

Column: Superdex 30 (10 mm × 300 mm)

-

Mobile Phase: 0.1 M NaCl

-

Flow Rate: 0.2 ml/min

-

Column Temperature: 25°C

-

Injection Volume: 20 µl

-

Detection: UV at 230 nm

-

-

Analysis:

-

Inject the prepared sample into the HPLC system.

-

Monitor the elution profile and collect fractions corresponding to the retention time of the heptamer, as determined by calibration with appropriate standards.

-

Pool the collected fractions containing this compound for further characterization.

-

Spectroscopic Characterization

The following are general protocols for the spectroscopic analysis of oligosaccharides, applicable to this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the structure and purity of this compound.

Procedure:

-

Dissolve the purified this compound in D₂O.

-

Acquire ¹H and ¹³C NMR spectra.

-

For detailed structural elucidation, perform 2D NMR experiments such as COSY, HSQC, and HMBC.

-

Analyze the chemical shifts, coupling constants, and cross-peaks to assign the signals to the respective protons and carbons of the mannuronic acid residues and confirm the α-(1→4) glycosidic linkages.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Procedure:

-

Prepare a KBr pellet containing a small amount of the dried sample.

-

Acquire the FTIR spectrum in the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands for O-H stretching (around 3400 cm⁻¹), C=O stretching of the carboxyl group (around 1600-1700 cm⁻¹), and C-O stretching of the glycosidic bonds (in the fingerprint region).

2.2.3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and sequence of this compound.

Procedure:

-

Dissolve the sample in an appropriate solvent (e.g., water/acetonitrile).

-

Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

-

In positive or negative ion mode, determine the mass of the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) to induce fragmentation and analyze the resulting fragment ions to confirm the sequence of the mannuronic acid units.

Biological Activity and Signaling Pathways

This compound is under investigation for its potential therapeutic effects, particularly in the context of pain and vascular dementia.[10] While the precise mechanisms are still being elucidated, studies on mannuronic acid polymers suggest a potential role for Toll-like receptor (TLR) signaling.

Potential Signaling Pathway

Polymers of mannuronic acid have been shown to activate cells through TLR2 and TLR4.[11] This activation can lead to the downstream signaling cascade involving the transcription factor NF-κB, which plays a crucial role in inflammatory responses and neuronal processes.

Caption: Potential signaling pathway of this compound via TLR2/4 and NF-κB.

Experimental Workflow

The following diagram illustrates a general workflow for the isolation, purification, and characterization of this compound.

Caption: General experimental workflow for this compound.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation is necessary to confirm the predicted properties and elucidate the precise mechanisms of its biological activity.

References

- 1. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A method for the rapid assignment of 1H NMR spectra of oligosaccharides using homonuclear Hartmann-Hahn spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production of Alginate Oligosaccharides (AOSs) Using Enhanced Physicochemical Properties of Immobilized Alginate Lyase for Industrial Application [mdpi.com]

- 4. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]

- 5. Structural Monitoring of Oligosaccharides through 13C Enrichment and NMR Observation of Acetyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cigs.unimo.it [cigs.unimo.it]

- 7. 2.10. HPLC analysis of alginate oligosaccharides [bio-protocol.org]

- 8. Utilizing the 1H-15N NMR Methods for the Characterization of Isomeric Human Milk Oligosaccharides [mdpi.com]

- 9. chesterrep.openrepository.com [chesterrep.openrepository.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Involvement of toll-like receptor (TLR) 2 and TLR4 in cell activation by mannuronic acid polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of D-Mannuronic Acid Oligomers in the Biology of Marine Algae: A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Marine brown algae (Phaeophyceae) are a significant source of unique polysaccharides with diverse biological activities. Central to their structural integrity and physiological resilience is alginate, a linear copolymer of β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G). This technical guide delves into the biological significance of D-mannuronic acid, with a particular focus on its oligomeric forms, such as D-Heptamannuronic acid, which are integral components of the alginate polymer. We will explore its structural role within the algal cell wall, its involvement in signaling pathways, and provide a comprehensive overview of the experimental methodologies used for its study. This document aims to serve as a detailed resource for researchers in phycology, biochemistry, and pharmacology, providing the foundational knowledge necessary for the exploration and exploitation of these marine-derived biopolymers.

Introduction: The Architectural Significance of Alginate and its Monomers

D-mannuronic acid is a fundamental building block of alginate, a major structural polysaccharide found in the cell walls and intercellular matrix of brown seaweeds.[1][2][3] Alginate can constitute up to 40% of the dry weight of some species, providing both mechanical strength and flexibility to withstand the harsh conditions of the marine environment.[1] The polymer is composed of blocks of consecutive β-D-mannuronic acid residues (M-blocks), blocks of consecutive α-L-guluronic acid residues (G-blocks), and blocks of alternating M and G residues (MG-blocks).[2] The ratio of mannuronic to guluronic acid (M/G ratio) and the arrangement of these blocks significantly influence the physicochemical properties of the alginate and, consequently, its biological function within the alga.[4]

Biological Roles of D-Mannuronic Acid and Alginate in Marine Algae

Structural and Mechanical Functions

The primary role of alginate, and by extension D-mannuronic acid, is structural. It forms a gel-like matrix within the cell wall that cross-links with divalent cations like Ca²⁺, creating a robust yet pliable framework.[4] The composition of the alginate polymer is not uniform throughout the algal thallus and varies with environmental conditions, reflecting its dynamic biological role.[4]

-

Flexibility and Strength: Alginates rich in D-mannuronic acid (high M/G ratio) are associated with more flexible and soft tissues, such as the blades of kelp that need to move with water currents.[4]

-

Rigidity: In contrast, tissues requiring greater rigidity, like the stipe and holdfast, contain alginate with a higher proportion of guluronic acid, which forms stronger gels with calcium ions.[4]

This differential composition underscores the sophisticated adaptation of brown algae to their mechanical environment, where the regulation of alginate structure is key to survival.

Signaling and Defense Mechanisms

Beyond its structural role, oligomers derived from the partial degradation of alginate, including those rich in mannuronic acid, can act as signaling molecules. These Alginate Oligosaccharides (AOS) can elicit defense responses in algae, indicating a role in detecting cell wall damage from pathogens or mechanical stress.

In the brown alga Laminaria digitata, oligoguluronates (oligomers of guluronic acid) have been shown to trigger an oxidative burst, a rapid production of reactive oxygen species (ROS) that is a hallmark of plant and algal defense responses.[5][6][7][8] This response involves a signaling cascade that includes protein kinases, phospholipase A2, and ion channels.[5][6][7][8] While oligoguluronates are the most potent elicitors in this system, it is plausible that other alginate-derived oligomers, including those containing mannuronic acid, participate in a complex signaling network that allows the alga to respond to various environmental cues and threats. Some studies suggest that mannuronic acid-rich oligomers can also induce cytokine production in immune cells, highlighting their potential bioactivity.[9]

Quantitative Data on Alginate Composition

The alginate content and its M/G ratio are critical parameters that vary significantly among different species of brown algae, and even within different parts of the same plant and with seasonal changes. This variability is a key factor in determining the potential applications of the extracted alginate.

| Algal Species | Alginate Yield (% of dry weight) | M/G Ratio | Reference(s) |

| Sargassum wightii | ~33% (main axis, collected in March) | < 1 | [4][10] |

| Durvillaea potatorum | up to 55% | > 3 | [10][11] |

| Macrocystis pyrifera | up to 46.8% | 1.5 - 2.0 | [10][12] |

| Ecklonia radiata | up to 44% | - | [10] |

| Laminaria hyperborea | 14 - 21% | - | [13] |

| Laminaria digitata | 16 - 36% | - | [13] |

| Ascophyllum nodosum | 12 - 16% | ~2:1 | [13][14] |

| Sargassum filipendula | 15.1 - 17.2% | < 1 | [4] |

| Cystoseira barbata | 19 ± 1.5% | 0.64 | [15] |

| Turbinaria triquetra | 22.2 ± 0.56% | > 1 | [16] |

| Hormophysa cuneiformis | 13.3 ± 0.52% | > 1 | [16] |

| Lessonia trabeculata | - | 0.43 | [11] |

Experimental Protocols

A comprehensive understanding of the biological role of D-mannuronic acid and alginate necessitates robust experimental methodologies for their extraction, quantification, and structural characterization.

Alginate Extraction from Brown Seaweed

The following protocol is a generalized method for the extraction of sodium alginate.[11][13][15]

Materials:

-

Dried, milled brown seaweed

-

2% (w/v) Formaldehyde solution

-

0.1 - 0.2 M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

2-4% (w/v) Sodium carbonate (Na₂CO₃) solution

-

Ethanol (95% or absolute)

-

Deionized water

-

Beakers, magnetic stirrer, filtration apparatus (e.g., Buchner funnel with vacuum), centrifuge, oven.

Procedure:

-

Pre-treatment (Depigmentation and Removal of Phenols):

-

Acid Treatment:

-

Treat the pre-treated biomass with 0.1 - 0.2 M HCl or H₂SO₄ at a solid to liquid ratio of 1:10 to 1:30 for 2-4 hours at 40-60°C with constant stirring.[13] This step converts insoluble alginate salts into alginic acid.

-

Filter the biomass and wash with deionized water until the filtrate is neutral.

-

-

Alkaline Extraction:

-

Resuspend the acid-treated biomass in a 2-4% (w/v) Na₂CO₃ solution at a solid to liquid ratio of 1:10 to 1:30.[13]

-

Heat the suspension to 40-60°C and stir for 2-3 hours. This converts the insoluble alginic acid into soluble sodium alginate.

-

Dilute the resulting viscous slurry with 2-3 volumes of water to facilitate filtration.[13]

-

Separate the liquid extract from the solid residue by filtration or centrifugation.

-

-

Precipitation:

-

Slowly add ethanol to the liquid extract to a final concentration of 50% (v/v) while stirring to precipitate the sodium alginate.[13]

-

Collect the fibrous precipitate.

-

-

Drying:

-

Wash the precipitate with absolute ethanol to remove excess water.

-

Dry the purified sodium alginate in an oven at 50-60°C to a constant weight.[13]

-

Quantification of Uronic Acids by HPLC

This protocol outlines the determination of the M/G ratio after acid hydrolysis of the alginate sample.[17][18]

Materials:

-

Purified sodium alginate

-

12 M and 1 M Sulfuric acid (H₂SO₄)

-

Anion exchange resin (e.g., AG 4x4)

-

HPLC system with a UV detector

-

SAX (Strong Anion Exchange) column (e.g., Tracer Extrasil SAX 5 µm, 25 cm x 4 mm)

-

Mobile phase: 2 mM KH₂PO₄ containing 5% methanol

-

Standards of β-D-mannuronic acid and α-L-guluronic acid

-

Syringe filters (0.22 µm)

Procedure:

-

Hydrolysis:

-

Hydrolyze a known amount of the alginate sample with 12 M H₂SO₄, followed by dilution to 1 M H₂SO₄ and further heating.[17]

-

-

Neutralization:

-

Neutralize the hydrolysate using an anion exchange resin.[17]

-

-

HPLC Analysis:

-

Filter the neutralized sample through a 0.22 µm syringe filter.

-

Inject the sample into the HPLC system.

-

Separate the uronic acids on a SAX column at 35°C with a mobile phase of 2 mM KH₂PO₄ containing 5% methanol at a flow rate of 1.5 mL/min.[17]

-

Detect the uronic acids at a wavelength of 210 nm.[17]

-

-

Quantification:

-

Identify and quantify the peaks corresponding to mannuronic and guluronic acid by comparing their retention times and peak areas to those of the standards.

-

Calculate the M/G ratio from the quantified amounts of each uronic acid.

-

Structural Analysis by ¹H NMR Spectroscopy

¹H NMR is a powerful technique for determining the M/G ratio and the block structure of alginates.[19][20][21]

Materials:

-

Purified sodium alginate

-

Deuterium oxide (D₂O)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve the sodium alginate sample in D₂O to a concentration of approximately 1-5 mg/mL. The viscosity of the solution can be an issue for high molecular weight alginates, so partial acid hydrolysis may be required to reduce the viscosity.[20] However, analysis of non-hydrolyzed samples at elevated temperatures is also possible.[20]

-

-

NMR Acquisition:

-

Acquire the ¹H NMR spectrum at an elevated temperature (e.g., 80-90°C) to reduce viscosity and improve peak resolution.[21]

-

-

Spectral Analysis:

-

Assign the peaks in the spectrum corresponding to the anomeric protons (H-1) of mannuronic acid and guluronic acid, and the H-5 of guluronic acid. The chemical shifts of these protons are sensitive to the neighboring monomer units, allowing for the determination of diad and triad sequences (MM, GG, MG, GMG, MMG, etc.).

-

Integrate the areas of the respective peaks to calculate the M/G ratio and the proportions of the different block structures.[19]

-

Enzymatic Degradation for Structural and Functional Studies

Alginate lyases are enzymes that cleave the glycosidic bonds in alginate, producing unsaturated oligosaccharides.[22] This enzymatic degradation is a valuable tool for producing alginate oligosaccharides for functional studies and for detailed structural analysis.

Materials:

-

Purified sodium alginate

-

Alginate lyase (specific for M-blocks, G-blocks, or MG-blocks)

-

Appropriate buffer for the enzyme (e.g., Tris-HCl)

-

Reaction tubes

-

Water bath or incubator

-

Method for stopping the reaction (e.g., heating)

-

Analytical technique for product analysis (e.g., HPLC, Mass Spectrometry)

Procedure:

-

Reaction Setup:

-

Dissolve the sodium alginate in the appropriate buffer to the desired concentration.

-

Add the alginate lyase to the substrate solution. The enzyme concentration will depend on the specific activity of the enzyme and the desired reaction rate.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature and pH for the specific alginate lyase being used.[22]

-

-

Reaction Monitoring and Termination:

-

Monitor the progress of the reaction by measuring the increase in absorbance at 235 nm, which corresponds to the formation of the unsaturated bond at the non-reducing end of the product oligosaccharides.[22]

-

Terminate the reaction at desired time points by heating the mixture (e.g., boiling for 10 minutes).[22]

-

-

Product Analysis:

-

Analyze the resulting alginate oligosaccharides by techniques such as HPLC, size-exclusion chromatography, or mass spectrometry to determine their size, composition, and structure.

-

Visualizations: Pathways and Workflows

Alginate Biosynthesis Pathway

The biosynthesis of alginate in brown algae begins with fructose-6-phosphate and proceeds through a series of enzymatic steps to produce the activated nucleotide sugar precursors, GDP-mannuronic acid and GDP-guluronic acid, which are then polymerized.

Caption: Simplified pathway of alginate biosynthesis in brown algae.

Oligo-guluronate Induced Signaling Pathway in Laminaria digitata

The perception of alginate oligomers, particularly oligo-guluronates, at the cell surface of Laminaria digitata triggers a defense response characterized by an oxidative burst.

Caption: Proposed signaling cascade for oligo-guluronate-induced oxidative burst.

Experimental Workflow for Alginate Analysis

The process of analyzing the alginate from brown seaweed involves a series of steps from raw material to detailed structural information.

Caption: General workflow for the extraction and analysis of alginate.

Conclusion and Future Perspectives

D-mannuronic acid, as a primary constituent of alginate, is fundamental to the structural and physiological integrity of brown marine algae. The ratio and arrangement of D-mannuronic acid and L-guluronic acid residues within the alginate polymer dictate its physical properties, enabling these organisms to adapt to diverse mechanical stresses in their environment. Furthermore, the emergence of alginate oligomers as signaling molecules opens up new avenues of research into algal defense mechanisms and cell-to-cell communication.

For researchers in drug development, the unique properties of alginates and their oligosaccharides, which are directly related to their mannuronic acid content and distribution, offer a rich platform for the development of novel biomaterials, drug delivery systems, and therapeutics. A thorough understanding of the biological roles and the precise chemical structure of these polysaccharides is paramount for harnessing their full potential. The methodologies outlined in this guide provide a robust framework for the continued exploration of these fascinating marine biopolymers. Future research should focus on elucidating the specific receptors and downstream components of alginate-mediated signaling pathways in algae and further exploring the structure-function relationships of alginate oligosaccharides to unlock new applications in medicine and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. Brown algal morphogenesis: atomic force microscopy as a tool to study the role of mechanical forces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation, Structural Characterization, and Enzymatic Properties of Alginate Lyase Immobilized on Magnetic Chitosan Microspheres [pubmed.ncbi.nlm.nih.gov]

- 4. Structures, Properties and Applications of Alginates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oligoguluronates elicit an oxidative burst in the brown algal kelp Laminaria digitata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.uhi.ac.uk [pure.uhi.ac.uk]

- 8. Oligoguluronates Elicit an Oxidative Burst in the Brown Algal Kelp Laminaria digitata - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. kirj.ee [kirj.ee]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Brown Algae Carbohydrates: Structures, Pharmaceutical Properties, and Research Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Extraction and Characterization of Alginate from an Edible Brown Seaweed (Cystoseira barbata) Harvested in the Romanian Black Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Determination of the uronic acid composition of seaweed dietary fibre by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. process-nmr.com [process-nmr.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. rsc.org [rsc.org]

- 22. Enzymatic Hydrolysis of Alginate to Produce Oligosaccharides by a New Purified Endo-Type Alginate Lyase - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to D-Heptamannuronic Acid: Identification, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Heptamannuronic acid, an alginate oligosaccharide with emerging therapeutic potential. This document covers its identification, physicochemical properties, relevant experimental protocols, and its role in biological signaling pathways, particularly in the context of innate immunity and neuroscience.

Core Identification and Properties

This compound is a specialized carbohydrate molecule. While it is commercially available primarily as its heptasodium salt, understanding its core properties is crucial for research and development.

CAS Number: The most direct identifier for the commercially available form is for its heptasodium salt: 862694-97-1[1][2][3][4].

Synonyms: this compound Heptasodium Salt[5].

Quantitative data for this compound and its heptasodium salt are summarized below.

| Property | This compound heptasodium salt | This compound (Calculated) | Source(s) |

| CAS Number | 862694-97-1 | Not available | [1][2][3][4] |

| Molecular Formula | C42H51O43Na7 | C42H58O43 | [5] |

| Molecular Weight | 1404.76 g/mol | 1250.88 g/mol | [5][6] |

| Purity | ≥ 95% (HPGPC) | Not applicable | [5] |

Experimental Protocols

The identification and characterization of this compound and related alginate oligosaccharides involve a combination of chromatographic and spectroscopic techniques.

Isolation and Purification of Alginate Oligosaccharides from Brown Algae

This protocol describes a general method for obtaining alginate oligosaccharides, which can be adapted for the specific isolation of this compound.

Objective: To extract and hydrolyze alginate from brown algae to produce oligosaccharides.

Materials:

-

Dried brown algae (e.g., Laminaria japonica, Macrocystis pyrifera)[7][8]

-

Sodium alginate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Tris-HCl buffer

Procedure:

-

Extraction of Alginate:

-

Treat dried brown algae powder with a dilute acid (e.g., 0.1 M HCl) to remove acid-soluble components.

-

Extract the alginate from the solid residue using a sodium carbonate solution at an elevated temperature.

-

Precipitate the alginate from the extract by adding ethanol.

-

Wash the precipitate with ethanol and dry to obtain crude sodium alginate.

-

-

Acid Hydrolysis:

-

Dissolve the extracted sodium alginate in deionized water.

-

Add concentrated HCl to a final concentration of 1 M and reflux at 100°C for a specified time to achieve the desired degree of polymerization[9].

-

Neutralize the solution with NaOH.

-

Precipitate the oligosaccharides with ethanol and collect by centrifugation.

-

-

Enzymatic Hydrolysis (Alternative Method):

-

Dissolve sodium alginate in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0)[10].

-

Add alginate lyase and incubate at its optimal temperature (e.g., 30-50°C)[10].

-

Monitor the reaction by measuring the increase in absorbance at 235 nm, which indicates the formation of a double bond at the non-reducing end of the cleaved oligosaccharide[10].

-

Terminate the reaction by heat inactivation of the enzyme[10].

-

-

Purification:

Characterization by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify alginate oligosaccharides.

Instrumentation:

-

HPLC system with a pulsed amperometric detector (PAD) or a UV detector[11][13][14].

-

Anion-exchange column (e.g., Superdex™ 30)[13].

Chromatographic Conditions (Example):

-

Mobile Phase: 0.1 M NaCl[13]

-

Flow Rate: 0.2 ml/min[13]

-

Column Temperature: 25°C[13]

-

Detection: UV at 230 nm[13]

This method allows for the separation of oligosaccharides based on their degree of polymerization[12][13].

Structural Elucidation by NMR and Mass Spectrometry

Objective: To confirm the chemical structure and determine the molecular weight of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS):

Biological Significance and Signaling Pathways

This compound, as an alginate oligosaccharide, and its structural relatives, heptoses found in bacteria, have significant biological activities.

Neuroprotective and Anti-inflammatory Effects

Alginate oligosaccharides have demonstrated neuroprotective effects by protecting neurons from oxidative stress-induced cell death[17]. They have also been shown to inhibit neuroinflammation by suppressing the activation of microglia and reducing the production of inflammatory mediators[18][19]. This is particularly relevant for research in neurodegenerative diseases like Alzheimer's and for conditions such as vascular dementia and pain[20]. The mechanism is thought to involve the suppression of the TLR4-mediated NF-κB signaling pathway[18].

Role in Innate Immunity: Bacterial Heptoses as PAMPs

Heptoses, such as D-glycero-D-manno-heptose, are key components of the inner core of lipopolysaccharide (LPS) in Gram-negative bacteria[21]. These bacterial sugars are recognized as Pathogen-Associated Molecular Patterns (PAMPs) by the host's innate immune system[22][23].

LPS Core Biosynthesis Pathway:

The biosynthesis of the LPS core is a complex enzymatic process that occurs in the bacterial cell. A simplified workflow for the synthesis of the heptose-containing inner core is depicted below.

Caption: Simplified workflow of the LPS inner core biosynthesis.

Toll-Like Receptor (TLR) Signaling Pathway Activation:

When bacterial heptoses are released during infection, they can be recognized by host cell receptors, leading to the activation of downstream signaling cascades that result in an inflammatory response. A key pathway involves Toll-like receptors (TLRs).

Caption: Generalized TLR4 signaling pathway initiated by a PAMP.

The recognition of bacterial heptoses and other LPS components by TLRs, particularly TLR4, triggers a signaling cascade involving adaptor proteins like MyD88, leading to the activation of transcription factors such as NF-κB[24][25]. This, in turn, induces the expression of pro-inflammatory cytokines and chemokines, orchestrating the innate immune response to bacterial infection[24][26].

Conclusion

This compound and its related compounds represent a fascinating area of research with implications for both understanding fundamental biological processes and developing novel therapeutics. Its role as an alginate oligosaccharide points to potential applications in neuroprotection and anti-inflammatory therapies. Furthermore, its structural similarity to bacterial heptoses highlights its relevance in the study of innate immunity and infectious diseases. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this unique carbohydrate.

References

- 1. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]

- 2. Alginate oligosaccharides: The structure-function relationships and the directional preparation for application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound heptasodium salt – NatureStandard [naturestandard.com]

- 4. This compound heptasodium salt | 862694-97-1 [m.chemicalbook.com]

- 5. This compound heptasodium salt - BZ [marine-oligo.com]

- 6. This compound heptasodium salt | CymitQuimica [cymitquimica.com]

- 7. Direct Preparation of Alginate Oligosaccharides from Brown Algae by an Algae-Decomposing Alginate Lyase AlyP18 from the Marine Bacterium Pseudoalteromonas agarivorans A3 | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Alginate Nanoparticles Using Hydrolyzed and Enzyme-Digested Alginate Using the Ionic Gelation and Water-in-Oil Emulsion Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzymatic Hydrolysis of Alginate to Produce Oligosaccharides by a New Purified Endo-Type Alginate Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of unsaturated alginate oligosaccharides using high-performance anion exchange chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Spraying alginate oligosaccharide improves photosynthetic performance and sugar accumulation in citrus by regulating antioxidant system and related gene expression [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. Determination of iduronic acid and glucuronic acid in sulfated chondroitin/dermatan hybrid chains by (1)H-nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Alginate-Derived Oligosaccharide Inhibits Neuroinflammation and Promotes Microglial Phagocytosis of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Function and Biogenesis of Lipopolysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Heptose Sounds the Alarm: Innate Sensing of a Bacterial Sugar Stimulates Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Heptose Sounds the Alarm: Innate Sensing of a Bacterial Sugar Stimulates Immunity | PLOS Pathogens [journals.plos.org]

- 24. Subverting Toll-Like Receptor Signaling by Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Impact of Toll-like Receptors on Bacterial Virulence Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The subversion of Toll-like receptor signaling by bacterial and viral proteases during the development of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

Alginate Oligosaccharides: A Technical Guide to Fundamental Research and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alginate oligosaccharides (AOS), the depolymerized products of alginate, are emerging as highly promising bioactive molecules with a wide spectrum of applications in biomedicine and beyond. Their low molecular weight, enhanced solubility, and potent biological activities, including anti-inflammatory, antioxidant, prebiotic, and anti-tumor effects, make them a focal point of intensive research. This technical guide provides a comprehensive overview of the fundamental aspects of AOS, including their structure, preparation methodologies, and mechanisms of action. Detailed experimental protocols for their preparation and for the evaluation of their key biological activities are presented to facilitate further research and development in this field.

Introduction: From Alginate to Alginate Oligosaccharides

Alginate is a naturally occurring anionic polysaccharide found primarily in the cell walls of brown seaweeds. It is a linear copolymer composed of two uronic acid monomers: β-D-mannuronic acid (M) and its C-5 epimer, α-L-guluronic acid (G)[1]. These monomers are linked by β-1,4-glycosidic bonds and are arranged in a block-wise fashion, forming homopolymeric regions of poly-M (M-blocks) and poly-G (G-blocks), interspersed with heteropolymeric regions of alternating M and G units (MG-blocks)[1][2].

While high molecular weight alginate has found numerous applications due to its gelling and stabilizing properties, its large size and high viscosity can limit its bioavailability and biological efficacy. Alginate oligosaccharides (AOS) are shorter-chain fragments of alginate, typically with a degree of polymerization between 2 and 25, that are produced by the degradation of the parent polymer. This reduction in molecular weight leads to improved water solubility and a range of enhanced biological activities not as prominent in the native alginate[3].

Preparation of Alginate Oligosaccharides

The method used to prepare AOS is critical as it significantly influences the structure, molecular weight distribution, and ultimately, the biological activity of the final product. The primary methods for alginate depolymerization are chemical, physical, and enzymatic.

Chemical Methods

Chemical degradation involves the use of acids, bases, or oxidizing agents to cleave the glycosidic bonds of the alginate polymer.

-

Acid Hydrolysis : This is the simplest and a widely used method for AOS production[1]. It typically involves treating an alginate solution with a strong acid at an elevated temperature.

-

Oxidative Degradation : This method employs oxidizing agents, such as hydrogen peroxide (H₂O₂), to break down the alginate chain. The reaction conditions, including temperature, pH, and H₂O₂ concentration, can be adjusted to control the molecular weight of the resulting AOS[2][4][5].

Physical Methods

Physical methods, such as ultrasonication, can also be used to degrade alginate. This method utilizes the energy of ultrasonic waves to induce cavitation, which in turn generates mechanical stress that can break the glycosidic bonds[4].

Enzymatic Method

Enzymatic degradation is considered the most effective and promising method for AOS preparation due to its high specificity, mild reaction conditions, and the absence of chemical pollutants[1][3]. This method utilizes alginate lyases, which are enzymes that cleave the glycosidic bonds of alginate via a β-elimination reaction. This reaction results in the formation of an unsaturated double bond at the non-reducing end of the newly formed oligosaccharide, a feature that has been linked to enhanced biological activity[1][6].

Alginate lyases can be classified based on their substrate specificity (polyM-specific, polyG-specific, or bifunctional) and their mode of action (endolytic or exolytic)[7].

Biological Activities of Alginate Oligosaccharides

AOS exhibit a wide range of biological activities, making them attractive candidates for pharmaceutical and nutraceutical applications.

Anti-inflammatory Activity

AOS have demonstrated potent anti-inflammatory properties. They can significantly inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and reactive oxygen species (ROS) in immune cells like macrophages stimulated with lipopolysaccharide (LPS)[1][8][9]. Furthermore, AOS can suppress the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6)[1][8][9].

The anti-inflammatory mechanism of AOS is largely attributed to their ability to modulate key signaling pathways. Studies have shown that AOS can inhibit the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of the inflammatory response[1][9]. Guluronate-rich oligosaccharides have also been shown to interfere with the binding of LPS to Toll-like receptor 4 (TLR4) on the macrophage surface, thereby preventing the initiation of the inflammatory cascade[8][9].

Antioxidant Activity

AOS are effective scavengers of free radicals, including hydroxyl, superoxide, and ABTS radicals[1][6][10]. This antioxidant capacity is particularly pronounced in AOS prepared by enzymatic hydrolysis, which is often attributed to the formation of a conjugated alkene acid structure at the non-reducing end[1][6]. The antioxidant activity of AOS is also influenced by their molecular weight, with lower molecular weight fractions (e.g., <1 kDa) generally exhibiting higher activity[8]. Beyond direct radical scavenging, AOS can also bolster the body's endogenous antioxidant defense systems by enhancing the activity of enzymes like superoxide dismutase (SOD) and glutathione peroxidase[11].

Prebiotic Effects

AOS have been shown to act as prebiotics, selectively promoting the growth and activity of beneficial bacteria in the gut, such as Bifidobacterium and Lactobacillus species[4][5][12]. Concurrently, they can inhibit the growth of potentially pathogenic bacteria like Enterobacteriaceae and Enterococci[4][12]. This modulation of the gut microbiota is beneficial for host health and is linked to the production of short-chain fatty acids (SCFAs) by the gut bacteria, which have numerous positive effects on the host[13].

Anti-tumor Activity

The anti-tumor effects of AOS appear to be primarily mediated through immunomodulation rather than direct cytotoxicity to cancer cells[1][14]. AOS can stimulate the host's immune system, leading to the production of anti-tumor cytokines like TNF-α, IL-1, and IL-6 by monocytes[1][14]. In a clinical study involving osteosarcoma patients, oral administration of AOS was associated with a reduction in tumor progression, which was linked to an improvement in the patients' antioxidant and anti-inflammatory status[1][15]. Specific fractions of AOS, such as those with a degree of polymerization of five (DP5), have been identified as having particularly potent anti-tumor activity against osteosarcoma cells[15]. Furthermore, chemical modification of AOS, such as sulfation, has been shown to enhance their anti-tumor properties[7][14].

Quantitative Data on AOS Preparation and Biological Activities

The following tables summarize key quantitative data from the literature regarding the preparation and biological activities of alginate oligosaccharides.

Table 1: Preparation and Characterization of Alginate Oligosaccharides

| Preparation Method | Source Material | Key Parameters | Resulting AOS Properties | Reference |

| Enzymatic Hydrolysis | Alginate from Vibrio sp. 510 | Hydrolysis for 24h, followed by ethanol precipitation | Degree of polymerization of 2-5 | [16] |

| Oxidative Degradation | Sodium Alginate | H₂O₂:alginate ratio of 1.5:1 (w/w), 90 °C for 10h | Molecular weight of ~2380 Da | [9] |

| Acid Hydrolysis | Alginate | 1 M oxalic acid at 100°C, then 0.3 M HCl for 2h | Small molecular fragments of G, M, and MG | [16] |

| Microbial Production | Pseudomonas mendocina NK-01 | High carbon to nitrogen ratio in culture medium | Weight-average molecular weight of 2054 Da | [8] |

Table 2: In Vitro Anti-inflammatory and Antioxidant Activities of AOS

| Activity | Assay | AOS Type/Source | Concentration/Dose | Result | Reference |

| Anti-inflammatory | Nitric Oxide Inhibition | Guluronate oligosaccharides (oxidative degradation) | 1 mg/mL | Dose-dependent suppression of NO, PGE₂, ROS, TNF-α, IL-1β, and IL-6 in LPS-activated RAW 264.7 cells | [8] |

| Anti-inflammatory | Cytokine Inhibition | AOS (oxidative degradation) | 50-500 µg/mL | Marked inhibition of LPS-activated synthesis of TNF-α, IL-6, and IL-1β in BV2 cells | [1] |

| Antioxidant | DPPH Radical Scavenging | Enzymatically prepared AOS | IC₅₀: 9.71 mg/mL | 71.28 ± 2.27% scavenging activity | [10] |

| Antioxidant | ABTS Radical Scavenging | Enzymatically prepared AOS | IC₅₀: 6.74 mg/mL | 83.42 ± 0.18% scavenging activity | [10] |

| Antioxidant | Hydroxyl Radical Scavenging | Enzymatically prepared AOS | IC₅₀: 8.8 mg/mL | 86.79 ± 0.31% scavenging activity | [10] |

Table 3: In Vivo Anti-tumor and Prebiotic Effects of AOS

| Activity | Model | AOS Type/Source | Dose/Concentration | Result | Reference |

| Anti-tumor | Sarcoma 180 solid tumor in mice | Sulfated AOS (MW 3798 Da) | 100 mg/kg | 70.4% tumor inhibition | [14] |

| Anti-tumor | Osteosarcoma patients | AOS (DP5) | 10 mg/day (oral) | Reduced tumor volume and local recurrence rate after 2 years | [15] |

| Prebiotic | Male Wistar rats | Enzymatically prepared AOS | 2.5% in diet for 2 weeks | 13-fold increase in fecal bifidobacteria, 5-fold increase in lactobacilli | [4][12] |

Experimental Protocols

This section provides detailed methodologies for the preparation of AOS and the assessment of their key biological activities.

Preparation of Alginate Oligosaccharides

-

Dissolve 5 g of sodium alginate in 500 mL of 50 mM Tris-HCl buffer (pH 7.0).

-

Add 200 units of a suitable alginate lyase to the solution.

-

Incubate the reaction mixture at 30 °C for 6 hours, or until the absorbance at 235 nm remains constant, indicating the completion of the reaction.

-

Terminate the reaction by heating the solution in a boiling water bath for 5 minutes.

-

Filter the solution to remove any precipitates.

-

The resulting AOS can be further purified and fractionated using techniques like anion-exchange chromatography and size-exclusion chromatography[17].

-

Prepare a 2 wt% aqueous solution of sodium alginate.

-

Add hydrogen peroxide (H₂O₂) to the alginate solution at a ratio of 1.5:1 (w/w) of H₂O₂ to alginate.

-

For catalyzed reactions, an iron oxide catalyst can be added (e.g., iron oxide:H₂O₂ ratio of 1:125 w/w).

-

Conduct the oxidative decomposition at a controlled temperature (e.g., 70-130 °C) for a specified duration (e.g., 10 hours). The temperature will significantly influence the final molecular weight of the AOS.

-

The resulting AOS can be precipitated with ethanol, washed, and dried[9].

Biological Activity Assays

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Keep the solution in the dark.

-

Prepare various concentrations of the AOS sample in a suitable solvent (e.g., water or methanol).

-

In a 96-well plate, add 100 µL of each AOS sample concentration to triplicate wells.

-

Add 100 µL of the DPPH working solution to each well.

-

Include a positive control (e.g., ascorbic acid) and a blank (solvent only).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[8][15][18].

-

Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of AOS for 2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 18-24 hours.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve[3][13][19].

-

Seed tumor cells (e.g., osteosarcoma cells) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of AOS for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, add 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37 °C to allow for the formation of formazan crystals by viable cells.

-

Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate gently to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm.

-

Cell viability is expressed as a percentage of the untreated control cells[6][10][14].

-

Fecal Sample Collection and DNA Extraction: Collect fecal samples from control and AOS-treated animal models. Extract total microbial DNA using a commercial kit (e.g., QIAamp DNA Stool Mini Kit) following the manufacturer's instructions.

-

PCR Amplification of 16S rRNA Gene: Amplify a hypervariable region of the 16S rRNA gene (e.g., V3-V4 region) using universal primers.

-

Library Preparation and Sequencing: Construct a DNA library from the PCR amplicons and perform high-throughput sequencing on a platform like Illumina MiSeq.

-

Data Analysis: Process the raw sequencing reads using a bioinformatics pipeline (e.g., QIIME 2, DADA2). This involves quality filtering, denoising, merging of paired-end reads, and clustering sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

-

Taxonomic Assignment and Diversity Analysis: Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA). Analyze alpha and beta diversity to assess changes in the microbial community structure between the control and AOS-treated groups[1][20][21].

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms and processes involved in AOS research.

Caption: Workflow for the preparation and analysis of alginate oligosaccharides.

Caption: AOS anti-inflammatory signaling pathway inhibition.

Conclusion and Future Perspectives

Alginate oligosaccharides represent a versatile and potent class of bioactive molecules with significant potential in drug development and functional foods. Their diverse biological activities, coupled with their natural origin and favorable safety profile, make them an exciting area of ongoing research. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists to explore and harness the full potential of AOS. Future research should focus on elucidating the precise structure-activity relationships of different AOS fractions, optimizing preparation methods for specific applications, and conducting further clinical trials to validate their therapeutic efficacy in various human diseases.

References

- 1. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 4. The depolymerization of sodium alginate by oxidative degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study of alginate oxidative degradation by hydrogen peroxide [yyhx.ciac.jl.cn]

- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. Eco-Friendly Depolymerization of Alginates by H2O2 and High-Frequency Ultrasonication [mdpi.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Full-Length 16S rRNA Sequencing: A Novel Strategy for Gut Microbial Diversity Analysis - CD Genomics [cd-genomics.com]

- 12. 4.8. DPPH Radical Scavenging Assay [bio-protocol.org]

- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. marinebiology.pt [marinebiology.pt]

- 16. vliz.be [vliz.be]

- 17. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]

- 18. iomcworld.com [iomcworld.com]

- 19. 3.15. Nitric Oxide (NO) Production in RAW264.7 Macrophages [bio-protocol.org]

- 20. Microbiota Analysis Using Two-step PCR and Next-generation 16S rRNA Gene Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 2.7. Gut Microbiota Analysis with 16S rRNA Gene Sequencing [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for the Structural Elucidation of D-Heptamannuronic Acid using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Heptamannuronic acid is a monosaccharide derivative of mannuronic acid, a key component of alginates found in marine brown algae.[1] The precise determination of its chemical structure is fundamental for understanding its biological activity and for its potential applications in drug development, particularly in areas such as pain and vascular dementia research.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the complete structural elucidation of carbohydrates like this compound in solution.[2][3] This document provides detailed application notes and standardized protocols for the structural characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Principle of NMR Spectroscopy for Structural Elucidation

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus, providing detailed information about the molecular structure.[4]

A combination of NMR experiments is typically employed for the complete structural assignment of a carbohydrate:[5]

-

1D ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their relative numbers (integration).

-

1D ¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule.

-

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (J-coupling), helping to establish proton connectivity within a spin system.[6]

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached carbon atoms (one-bond ¹H-¹³C correlation).[6][7]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying connections between different functional groups and across glycosidic linkages in larger structures.[6][7]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

-

Solvent: Dissolve 5-10 mg of the purified this compound sample in 0.5-0.6 mL of high-purity deuterated water (D₂O, 99.9%). D₂O is the solvent of choice for carbohydrates as it does not obscure the sugar proton signals.

-

Internal Standard: For accurate chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone can be added.[8]

-

pH Adjustment: The chemical shifts of protons near the carboxylic acid group are pH-dependent. Adjust the pD of the solution if necessary using dilute NaOD or DCl to ensure reproducibility.

-